molecular formula C24H35N B3178179 Bis(4-hexylphenyl)amine CAS No. 419566-33-9

Bis(4-hexylphenyl)amine

Cat. No.: B3178179
CAS No.: 419566-33-9
M. Wt: 337.5 g/mol
InChI Key: ZRXIMHFLYXQJNI-UHFFFAOYSA-N
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Description

Bis(4-hexylphenyl)amine: is an organic compound with the molecular formula C24H35N . It is a type of secondary amine where two 4-hexylphenyl groups are attached to a nitrogen atom. This compound is known for its applications in various fields, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-hexylphenyl)amine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-hexylphenylamine with a halogenated 4-hexylbenzene under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-hexylphenylamine and 4-hexylbenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene or dichloromethane.

    Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution to occur, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(4-hexylphenyl)amine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used for aromatic substitution.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or other reduced compounds.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: Bis(4-hexylphenyl)amine is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology: In biological research, this compound derivatives are studied for their potential as bioactive molecules. They may exhibit antimicrobial or anticancer properties, making them candidates for drug development.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy in treating various diseases.

Industry: this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of bis(4-hexylphenyl)amine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in organic electronics, the compound’s ability to transport charge is crucial for its function in devices like LEDs and transistors.

Comparison with Similar Compounds

    Bis(4-methylphenyl)amine: Similar structure but with methyl groups instead of hexyl groups.

    Bis(4-ethylphenyl)amine: Similar structure but with ethyl groups instead of hexyl groups.

    Bis(4-propylphenyl)amine: Similar structure but with propyl groups instead of hexyl groups.

Uniqueness: Bis(4-hexylphenyl)amine is unique due to the presence of hexyl groups, which impart specific physical and chemical properties. These properties can influence the compound’s solubility, melting point, and reactivity, making it distinct from its analogs with shorter alkyl chains.

Properties

IUPAC Name

4-hexyl-N-(4-hexylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20,25H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXIMHFLYXQJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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